Regiochemical Identity as a Determinant of Bifunctional Reactivity Compared to 2-Hydroxypropanoyl Chloride
3-Hydroxypropanoyl chloride possesses a β-hydroxy substitution pattern (hydroxyl at C3, acyl chloride at C1), whereas the regioisomer 2-hydroxypropanoyl chloride (lactic acid chloride, CAS 61882-51-7) features an α-hydroxy group at C2 directly adjacent to the acyl chloride [1]. This regiochemical distinction translates to the ability to install a 3-hydroxypropanoyl moiety onto nucleophilic substrates, creating products bearing a free terminal primary hydroxyl group at a defined distance from the ester/amide linkage. In contrast, 2-hydroxypropanoyl chloride installs a secondary hydroxyl at the α-position, resulting in products with fundamentally different steric profiles, hydrogen-bonding geometries, and subsequent derivatization potential . While no head-to-head comparative kinetic study was identified in the literature, the SMILES string C(CO)C(=O)Cl uniquely encodes this three-carbon backbone with terminal hydroxyl functionality . The topological polar surface area of 37.3 Ų reflects the contribution of both the hydroxyl and acyl chloride moieties, which distinguishes it from non-hydroxylated acyl chlorides [2].
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | Hydroxyl at C3 (β-position), acyl chloride at C1; SMILES: C(CO)C(=O)Cl |
| Comparator Or Baseline | 2-Hydroxypropanoyl chloride: Hydroxyl at C2 (α-position), acyl chloride at C1; SMILES: CC(O)C(=O)Cl |
| Quantified Difference | Qualitative distinction; β-hydroxy vs. α-hydroxy regiochemistry dictates divergent product connectivity and steric environment |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES representation |
Why This Matters
This regiochemical identity is non-negotiable for synthetic routes requiring a terminal primary hydroxyl group for subsequent conjugation, polymerization, or iterative synthesis steps; substitution with the α-hydroxy regioisomer yields products with altered spatial and hydrogen-bonding properties.
- [1] PubChem. 2-Hydroxypropanoyl chloride;4-methylbenzenesulfonate, CID 16219127. View Source
- [2] Chem960. 3-Hydroxypropanoyl chloride (109608-73-3) Physicochemical Properties (TPSA: 37.3 Ų). View Source
